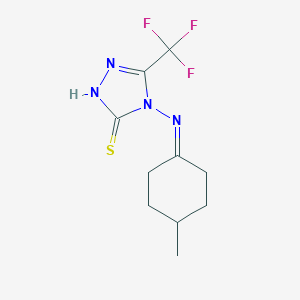
5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide, also known as AN-3485, is a small molecule compound that has been extensively studied for its potential applications in the field of drug discovery and development. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit a range of interesting biological activities. In
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide has been extensively studied for its potential applications in the field of drug discovery and development. It has been found to exhibit potent anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide has also been studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide exerts its biological effects through the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammatory responses in the body. By inhibiting PDE4, 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide reduces the production of inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects
5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide has also been found to inhibit the growth of cancer cells in vitro. In addition, 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide also has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide has been found to exhibit some toxicity in animal models, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide. Another potential direction is the investigation of the use of 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Finally, the potential use of 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide as a treatment for cancer and cognitive disorders warrants further investigation.
Conclusion
In conclusion, 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide is a small molecule compound that has been extensively studied for its potential applications in the field of drug discovery and development. It exhibits potent anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases and cancer. 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide exerts its biological effects through the inhibition of PDE4, and it has been found to exhibit a range of interesting biochemical and physiological effects. While 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the potential applications of 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide involves the reaction between 2-methoxy-5-nitrobenzoic acid and 5-bromo-2-chloronicotinamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide. This synthesis method has been optimized to yield high purity and high yield of 5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide.
Eigenschaften
Produktname |
5-bromo-N-(2-methoxy-5-nitrophenyl)nicotinamide |
|---|---|
Molekularformel |
C13H10BrN3O4 |
Molekulargewicht |
352.14 g/mol |
IUPAC-Name |
5-bromo-N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrN3O4/c1-21-12-3-2-10(17(19)20)5-11(12)16-13(18)8-4-9(14)7-15-6-8/h2-7H,1H3,(H,16,18) |
InChI-Schlüssel |
HRJVPTBVAWRKCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CN=C2)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)
